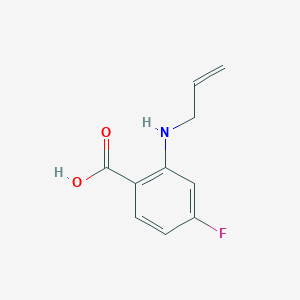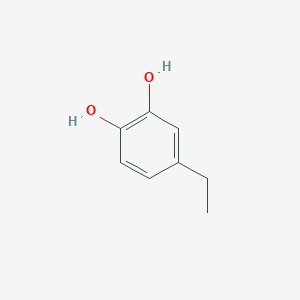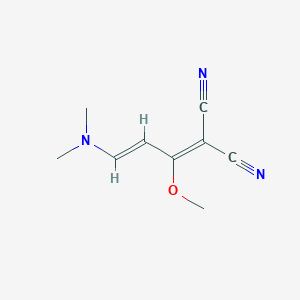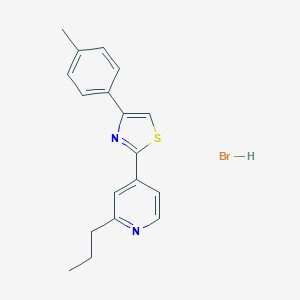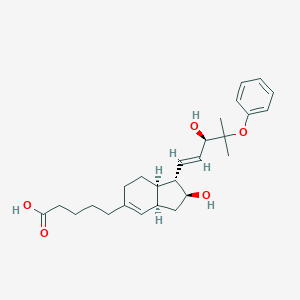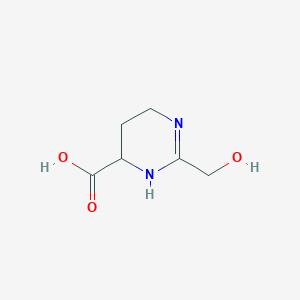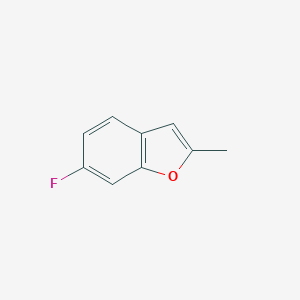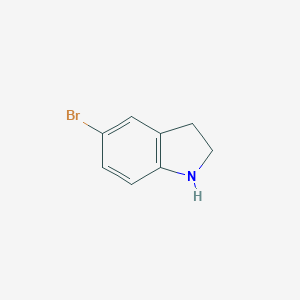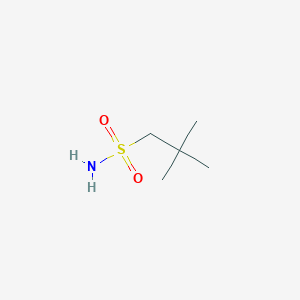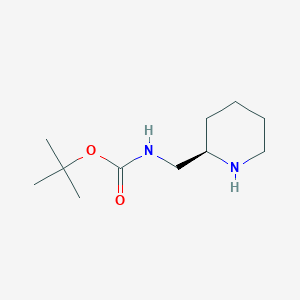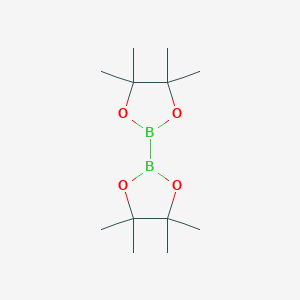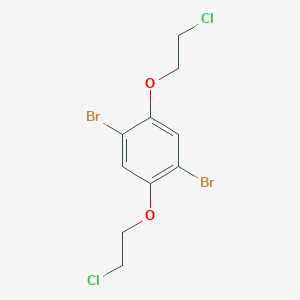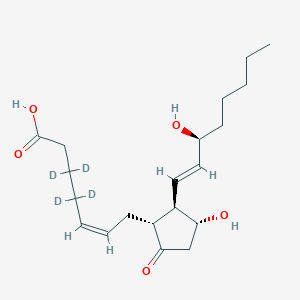
前列腺素 E2-d4
描述
Prostaglandin E2-d4 is a deuterated form of Prostaglandin E2, containing four deuterium atoms at the 3, 3’, 4, and 4’ positions. It is primarily used as an internal standard for the quantification of Prostaglandin E2 by gas chromatography or liquid chromatography-mass spectrometry. Prostaglandin E2 is one of the primary cyclooxygenase products of arachidonic acid and is widely investigated for its role in various physiological processes, including inflammation, fertility, and immune modulation .
科学研究应用
前列腺素 E2-d4 具有广泛的科学研究应用,包括:
化学: 用作分析化学中定量复杂生物样品中前列腺素 E2 的内标。
生物学: 研究其在各种生物过程中的作用,包括炎症、免疫反应和细胞信号传导。
医学: 研究其在炎症、疼痛和心血管疾病等疾病中的潜在治疗应用。
作用机制
前列腺素 E2-d4 通过与特定的前列腺素受体结合来发挥其作用,包括 EP1、EP2、EP3 和 EP4。这些受体与不同的信号通路偶联,导致各种生理反应。例如,EP2 和 EP4 受体的激活通过腺苷酸环化酶刺激环腺苷酸的产生,导致血管舒张和血流量增加。 This compound 中氘原子的存在不会显着改变其与前列腺素 E2 相比的结合亲和力或生物活性 .
类似化合物:
前列腺素 E2: 前列腺素 E2 的非氘代形式,因其生理和药理作用而被广泛研究。
前列腺素 E1: 前列腺素家族的另一个成员,以其血管舒张和抗炎特性而闻名。
前列腺素 F2α: 参与各种生殖过程,并因其在平滑肌收缩中的作用而被研究。
独特性: this compound 由于氘原子的存在而具有独特性,这在分析应用中提供了独特的优势。 氘原子增强了化合物在质谱中的稳定性和可检测性,使其成为定量分析的理想内标 .
生化分析
Biochemical Properties
Prostaglandin E2-d4 is involved in several biochemical reactions, primarily through its interaction with specific enzymes and receptors. It interacts with cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to Prostaglandin E2 . These interactions lead to various downstream effects, including the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) signaling pathways .
Cellular Effects
Prostaglandin E2-d4 exerts significant effects on various cell types and cellular processes. In immune cells such as macrophages and dendritic cells, Prostaglandin E2-d4 modulates the function of these cells through the activation of EP2 and EP4 receptors . This activation leads to changes in cAMP levels, which in turn influence cell signaling pathways and gene expression . In reproductive cells, Prostaglandin E2-d4 plays a role in ovulation, implantation, and pregnancy by interacting with EP receptors . Additionally, Prostaglandin E2-d4 affects smooth muscle cells by regulating their contraction and relaxation .
Molecular Mechanism
The molecular mechanism of action of Prostaglandin E2-d4 involves its binding to EP receptors, leading to the activation of downstream signaling pathways. Upon binding to EP2 and EP4 receptors, Prostaglandin E2-d4 induces the production of cAMP, which activates PKA . This activation results in the phosphorylation of various target proteins, ultimately leading to changes in gene expression and cellular function . Additionally, Prostaglandin E2-d4 can modulate the activity of other signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, by interacting with EP receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin E2-d4 can vary over time. The stability of Prostaglandin E2-d4 allows for consistent results in biochemical assays . Its effects on cellular function may change over time due to factors such as receptor desensitization and degradation . Long-term studies have shown that Prostaglandin E2-d4 can influence cellular processes such as inflammation and immune response over extended periods .
Dosage Effects in Animal Models
The effects of Prostaglandin E2-d4 in animal models are dose-dependent. At low doses, Prostaglandin E2-d4 can enhance immune responses and promote tissue repair . At high doses, it may lead to adverse effects such as inflammation and tissue damage . Studies have shown that the optimal dosage of Prostaglandin E2-d4 varies depending on the specific animal model and the desired outcome .
Metabolic Pathways
Prostaglandin E2-d4 is involved in the arachidonic acid metabolic pathway. It is synthesized from arachidonic acid through the action of COX enzymes and Prostaglandin E synthase . Prostaglandin E2-d4 can also be metabolized into various downstream products, which may have distinct biological activities . The regulation of these metabolic pathways is crucial for maintaining the balance of Prostaglandin E2-d4 levels in the body .
Transport and Distribution
Prostaglandin E2-d4 is transported and distributed within cells and tissues through specific transporters and binding proteins. Multidrug resistance-associated protein 4 (MRP4) and Prostaglandin transporter (PGT) are involved in the transport of Prostaglandin E2-d4 across cellular membranes . These transporters facilitate the movement of Prostaglandin E2-d4 to its target sites, where it can exert its biological effects . Additionally, Prostaglandin E2-d4 can bind to plasma proteins, which may influence its distribution and availability in the body .
Subcellular Localization
The subcellular localization of Prostaglandin E2-d4 is primarily determined by its interactions with specific receptors and enzymes. Prostaglandin E2-d4 is localized in the cytosol and can be enriched in the perinuclear region . This localization is influenced by its binding to EP receptors and its involvement in the synthesis of Prostaglandin E2 . Additionally, Prostaglandin E2-d4 can be found in various cellular compartments, including the Golgi apparatus and plasma membrane, where it participates in signaling and metabolic processes .
准备方法
合成路线和反应条件: 前列腺素 E2-d4 的合成涉及将氘原子掺入前列腺素 E2 分子中。这可以通过各种方法实现,包括在合成过程中使用氘代试剂或溶剂。具体合成路线可能因所需的同位素纯度和氘代起始原料的可用性而异。
工业生产方法: this compound 的工业生产通常涉及使用氘代试剂和溶剂进行大规模合成。该过程可能包括多个纯化和质量控制步骤,以确保最终产品的同位素纯度和化学稳定性。 使用先进的分析技术(如核磁共振波谱法和质谱法)对于验证this compound 的同位素组成和纯度至关重要 .
化学反应分析
反应类型: 前列腺素 E2-d4 会发生各种化学反应,包括氧化、还原和取代反应。这些反应受氘原子存在的影响,氘原子会影响反应动力学和产物分布。
常用试剂和条件:
氧化: 常用的氧化剂,如高锰酸钾或三氧化铬,可用于氧化this compound。反应条件通常包括酸性或中性 pH 值和受控温度,以防止过度氧化。
还原: 还原剂,如硼氢化钠或氢化铝锂,可用于还原this compound。反应条件可能包括无水溶剂和低温,以确保选择性还原。
取代: 涉及this compound 的取代反应可以使用各种亲核试剂或亲电试剂进行。反应条件取决于取代基的性质和所需的产物。
主要产物: 从这些反应中形成的主要产物取决于所用特定反应条件和试剂。 例如,this compound 的氧化可能会产生各种氧化衍生物,而还原可能会产生该化合物的还原形式 .
相似化合物的比较
Prostaglandin E2: The non-deuterated form of Prostaglandin E2, widely studied for its physiological and pharmacological effects.
Prostaglandin E1: Another member of the prostaglandin family, known for its vasodilatory and anti-inflammatory properties.
Prostaglandin F2α: Involved in various reproductive processes and studied for its role in smooth muscle contraction.
Uniqueness: Prostaglandin E2-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. The deuterium atoms enhance the stability and detectability of the compound in mass spectrometry, making it an ideal internal standard for quantitative analysis .
属性
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-YOLMOHOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347287 | |
| Record name | Prostaglandin E2-3,3,4,4-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34210-10-1 | |
| Record name | Prostaglandin E2-3,3,4,4-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


